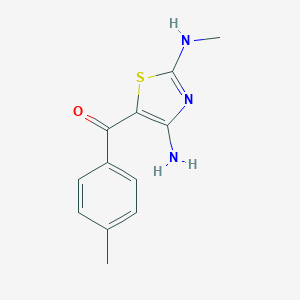

(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone” is a chemical compound with the CAS Number: 674805-68-6 . It has a molecular weight of 248.33 and its IUPAC name is (4-amino-2-(methylamino)-1H-1lambda3-thiazol-5-yl)(p-tolyl)methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6,17H,13H2,1-2H3, (H,14,15) . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms .Scientific Research Applications

Synthesis and Spectral Characterization

A study by Shahana and Yardily (2020) involved the synthesis and characterization of novel compounds closely related to (4-Amino-2-(methylamino)thiazol-5-yl)(p-tolyl)methanone. These compounds were characterized using various spectroscopic methods and density functional theory calculations. The study provided insights into the antibacterial activity of these compounds through molecular docking studies Shahana & Yardily, 2020.

Imaging Agent in Parkinson's Disease

Wang et al. (2017) synthesized a compound similar to the subject molecule for use as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This study underscores the relevance of such compounds in neurodegenerative disease research Wang, Gao, Xu, & Zheng, 2017.

Antibacterial Screening

Landage, Thube, and Karale (2019) conducted a study on novel thiazolyl pyrazole and benzoxazole derivatives, which are structurally similar to the subject molecule, to evaluate their antibacterial activities. Such studies indicate the potential of these compounds in antimicrobial research Landage, Thube, & Karale, 2019.

Antimicrobial and Catalytic Activity

Aslan et al. (2017) synthesized and characterized Schiff base metal(II) complexes using a compound structurally similar to this compound. The study highlighted both antimicrobial and catalytic activities of these compounds Aslan, Akkoç, Kökbudak, & Aydın, 2017.

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Some thiazole compounds have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some thiazole compounds have shown anti-inflammatory and analgesic activity with a fast onset of action .

properties

IUPAC Name |

[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-3-5-8(6-4-7)9(16)10-11(13)15-12(14-2)17-10/h3-6H,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMGWLEIDNTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461236.png)

![3-amino-N-(2-chlorobenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461238.png)

![3-amino-N-(4-fluorobenzyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461239.png)

![3-amino-6-benzyl-N-(2-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461240.png)

![3-amino-N-(3-cyano-4,5-dimethyl-2-thienyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461241.png)

![6'-amino-3'-butylspiro[1-azabicyclo[2.2.2]octane-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B461245.png)

![6-Amino-3-butyl-4-[4-(cyclopentyloxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461246.png)

![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461247.png)

![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461248.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461249.png)

![6-Amino-3-butyl-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461250.png)

![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461251.png)

![6-Amino-4-[4-(cyclopentyloxy)phenyl]-3-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461252.png)

![N-[1-(1-adamantyl)ethyl]-3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461256.png)